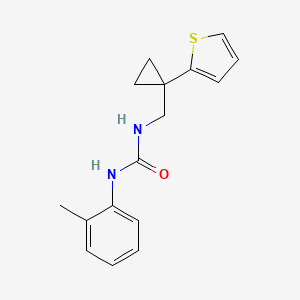
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea, also known as TPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPU is a small molecule that belongs to the class of urea derivatives, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explored flexible urea derivatives, including those structurally related to 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea, as novel acetylcholinesterase inhibitors. These compounds were designed to test the compatibility of a flexible spacer with inhibitory activities against acetylcholinesterase, an enzyme relevant in the context of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Anion Receptors for Amino Acid Derivatives
Another study by Roussel et al. (2006) focused on atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives. The research highlighted the unique binding properties of these compounds, providing insights into their potential applications in chirality and enantioselective processes (Roussel et al., 2006).
Neuropeptide Receptor Antagonists
Fotsch et al. (2001) identified and optimized urea derivatives, including structures similar to 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea, as antagonists for the neuropeptide Y5 (NPY5) receptor, a target of interest for obesity and appetite regulation. The study provided a comprehensive structure-activity relationship for these compounds (Fotsch et al., 2001).
Urea Derivatives as Plant Growth Regulators
Ricci and Bertoletti (2009) reviewed the use of urea derivatives, including those structurally akin to 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(o-tolyl)urea, in plant biology. These compounds exhibit cytokinin-like activity, influencing cell division and differentiation, and have applications in plant tissue culture and agriculture (Ricci & Bertoletti, 2009).
Osmolyte Interactions in Marine Organisms
Lin and Timasheff (1994) investigated the interactions of urea and methylamines with proteins in marine organisms, providing a thermodynamic perspective on the use of urea mixtures as osmolytes. This research has implications for understanding protein stability and function in extreme environments (Lin & Timasheff, 1994).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-13(12)18-15(19)17-11-16(8-9-16)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMWKZEHOLVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

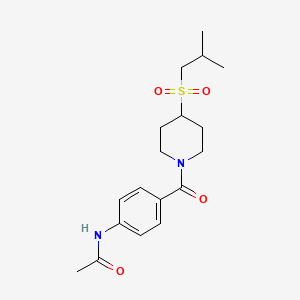
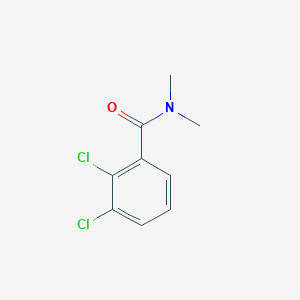


![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)
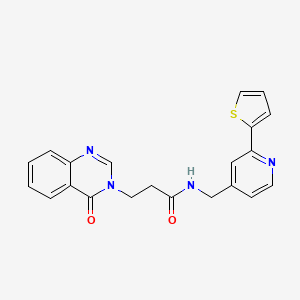
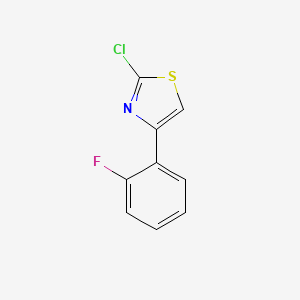
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)

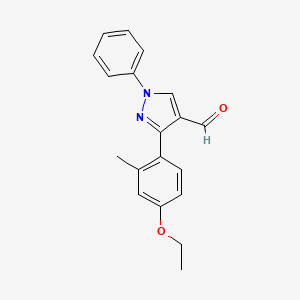
![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)
![Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2460361.png)
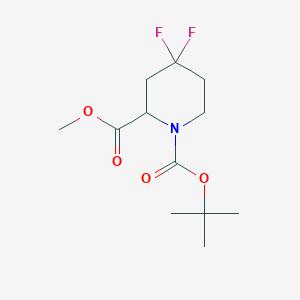
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)